molecular formula C₁₅H₁₀D₅NO B1151406 N-Phenethylbenzamide-d5

N-Phenethylbenzamide-d5

Cat. No.: B1151406
M. Wt: 230.32
Attention: For research use only. Not for human or veterinary use.
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Description

N-Phenethylbenzamide-d5 is a deuterated analog of N-phenethylbenzamide, where five hydrogen atoms in the phenethyl group are replaced with deuterium (²H). This isotopic substitution enhances its utility in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, as deuterium incorporation improves detection sensitivity and metabolic stability tracking in pharmacokinetic research . The compound retains the core benzamide structure (a benzene ring linked to an amide group), with the phenethyl moiety (-CH₂CH₂C₆H₅) serving as a lipophilic substituent. Its deuterated form is particularly valuable as an internal standard in quantitative MS assays, reducing experimental variability in drug metabolism studies .

Properties

Molecular Formula

C₁₅H₁₀D₅NO

Molecular Weight

230.32

Synonyms

N-(2-Phenylethyl)benzamide-d5;  N-(2-Phenylethyl)benzamide-d5;  N-Benzoyl-2-phenylethylamine-d5;  N-Benzoyl-β-phenethylamine-d5;  N-Benzoylphenethylamine-d5;  NSC 16618-d5;  NSC 43723-d5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N-Phenethylbenzamide-d5, we compare its structural features, physicochemical properties, and applications with three analogous compounds:

Structural and Functional Comparisons

Compound Core Structure Key Substituents Deuterium Presence Molecular Weight (g/mol) Primary Applications
This compound Benzamide Phenethyl (-CH₂CH₂C₆H₅) 5ײH ~271 (estimated) MS/NMR internal standard
N-(2,2-Diphenylethyl)-4-nitrobenzamide Benzamide Diphenylethyl (-CH(C₆H₅)₂CH₂), nitro None 378.4 Synthetic intermediate; MS studies
N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide Benzimidazole-benzohydrazide Methylbenzimidazole, hydrazide None ~350–400 (varies) Antimicrobial/anticancer research
Benzathine benzylpenicillin β-lactam antibiotic Dibenzylethylenediamine salt None 909.1 (anhydrous) Long-acting penicillin formulation

Key Findings

  • Lipophilicity and Solubility :
    this compound exhibits moderate lipophilicity due to its phenethyl group, comparable to N-(2,2-diphenylethyl)-4-nitrobenzamide. However, the nitro group in the latter increases polarity, reducing membrane permeability compared to deuterated analogs .

  • Metabolic Stability: Deuterium in this compound slows metabolic degradation (kinetic isotope effect), a critical advantage over non-deuterated benzamides in drug metabolism studies. In contrast, benzimidazole derivatives (e.g., compounds 3a-3b in ) prioritize bioactivity over stability, often undergoing rapid hepatic modification.
  • Analytical Utility : this compound’s deuterium labeling minimizes signal overlap in MS/MS spectra, unlike N-(2,2-diphenylethyl)-4-nitrobenzamide, which requires nitro-group-specific fragmentation for identification . Benzathine benzylpenicillin, while structurally distinct, shares amide bond relevance but is optimized for prolonged antibiotic action rather than analytical precision .

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